molecular formula C9H10N2O3 B043036 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 216008-29-6

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B043036
M. Wt: 194.19 g/mol
InChI Key: XLSJIONOSGAQDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related derivatives has been explored through various chemical routes. The nitration of tetrahydro-1H-3-benzazepine yields the corresponding 7-nitro derivatives, which can be further modified through classical procedures (Pecherer, Sunbury, & Brossi, 1971). Additionally, innovative methods have been developed for the synthesis of related structures, offering insights into the versatility and potential modifications of the core structure (Kouznetsov et al., 1997).

Molecular Structure Analysis

The molecular structure and crystallization behavior of derivatives of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine have been extensively studied. These analyses provide a foundation for understanding the compound’s reactivity and potential applications. The crystal structures of several closely related compounds have been reported, elucidating the intermolecular interactions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives are characterized by their ability to undergo various functional group transformations. Studies have shown the feasibility of nitration, bromination, allylation, and other reactions, providing a pathway for the synthesis of a wide range of compounds with potential bioactivity (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The detailed structural analysis through X-ray diffraction has provided insight into the compound's crystalline form, which is essential for understanding its stability and reactivity (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, including its reactivity with different chemical agents and conditions, are pivotal for its potential utility. The compound's ability to participate in a variety of chemical reactions enables the synthesis of numerous derivatives with diverse biological and pharmacological properties (Pecherer, Sunbury, & Brossi, 1971).

Scientific Research Applications

Synthesis and Derivatives

  • The nitration of tetrahydro-1H-3-benzazepine and its derivatives results in the formation of 7-nitro derivatives, which can undergo further transformations through classical procedures (Pecherer, Sunbury, & Brossi, 1971).
  • A tandem reduction-reductive amination reaction is used to synthesize tetrahydro-1,5-benzoxazepines and tetrahydro-1H-1,5-benzodiazepines. This involves the preparation of nitro aldehydes and ketones required for ring closures (Bunce, Smith, & Lewis, 2004).
  • Synthesis of nitro-substituted 4-methyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1-benzo-2-diazepinones, where nitration of 4-methyl-2,3-dihydro-1H-1-benzo-2-diazepinone yields the 7-nitro derivative, has been documented (Puodzhyunaite & Talaikite, 1974).

Chemical Structures and Properties

  • The study of nine closely related tetrahydro-1,4-epoxy-1-benzazepines shows the hydrogen-bonded supramolecular assembly in various dimensions, highlighting the structural complexity and diversity of these compounds (Blanco et al., 2012).
  • Stereochemistry plays a significant role in the synthesis of 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines and 2-alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, as demonstrated by exhaustive NMR analysis and X-ray diffraction (Quintero, Palma, Nogueras, & Cobo, 2012).

Medical and Biological Applications

  • Certain 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepines are investigated for their potential anti-inflammatory and central nervous system activity, emphasizing their relevance in pharmacological research (Cummings, Witte, Bowen, Lazarus, & Ekman, 1992).
  • Novel tetrahydrobenzoxazepine acetals with electron-withdrawing groups on the nitrogen atom have shown antiproliferative activity against breast cancer cells, indicating their potential as anticancer agents (Díaz-Gavilán et al., 2004).

properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJIONOSGAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

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